Fluopsin C

Beschreibung

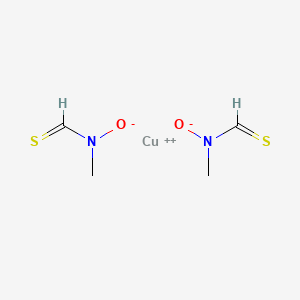

Structure

3D Structure of Parent

Eigenschaften

CAS-Nummer |

31323-25-8 |

|---|---|

Molekularformel |

C4H8CuN2O2S2 |

Molekulargewicht |

243.8 g/mol |

IUPAC-Name |

copper bis(N-methyl-N-oxidomethanethioamide) |

InChI |

InChI=1S/2C2H4NOS.Cu/c2*1-3(4)2-5;/h2*2H,1H3;/q2*-1;+2 |

InChI-Schlüssel |

PGYZQLIUYISMJD-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C=S)[O-].CN(C=S)[O-].[Cu+2] |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Origin and Discovery of Fluopsin C: A Technical Guide

Introduction

Fluopsin C is a copper-containing secondary metabolite with potent, broad-spectrum antimicrobial and antitumor properties.[1] First identified in 1970, it has garnered renewed interest in recent years as a potential therapeutic agent in an era of increasing antimicrobial resistance.[1] This technical guide provides a comprehensive overview of the origin, discovery, biological activity, and biosynthesis of this compound, with a focus on the scientific data and experimental methodologies that have defined our understanding of this unique metalloantibiotic.

Discovery and Producing Microorganisms

This compound was first reported in 1970 as a "dark green antibiotic" isolated from the bacterium Pseudomonas MCRL 10107 and was initially designated as antibiotic YC 73.[1] It is primarily produced by bacteria of the Pseudomonas and Streptomyces genera.[1] The production of this compound is notably dependent on the presence of copper in the culture medium.[1]

A significant producer of this compound is the Pseudomonas aeruginosa LV strain.[2][3] This strain was isolated from a citrus canker lesion on an orange (Citrus sinensis cv. Valencia) in Astorga, Paraná, Brazil.[2]

Table 1: Known this compound-Producing Microorganisms

| Microorganism | Reference |

| Pseudomonas MCRL 10107 | [1] |

| Pseudomonas aeruginosa LV strain | [2][3] |

| Pseudomonas jinanesis | [4][5] |

| Streptomyces sp. | [1] |

Physicochemical and Spectroscopic Properties

This compound is characterized as a dark-green, thin, prismatic crystalline solid.[1] Early structural elucidation studies in the 1970s utilized techniques such as nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy on the demetallated ligand, as the paramagnetic nature of the Cu(II) ion interferes with direct NMR analysis of the complex.[6]

Table 2: Physicochemical and Spectroscopic Data for this compound

| Property | Value/Description | Reference |

| Appearance | Dark-green, thin, prismatic crystals | [1] |

| Molecular Formula | C4H6CuN2O2S2 | |

| Molecular Weight | 241.79 g/mol | |

| UV-Vis λmax | Not explicitly detailed in search results | |

| Infrared (IR) Spectroscopy | Data not explicitly detailed in search results | [6] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | 1H and 13C NMR data for the ligand have been obtained, but specific chemical shifts are not detailed in the provided search results. | [6] |

| Mass Spectrometry (m/z) | 152.9304 [M–C2H4NOS]+ | [6][7] |

Biological Activity

This compound exhibits a wide range of biological activities, including antibacterial, antifungal, and antitumor effects.[1] Its primary mechanism of action is believed to be the disruption of the cytoplasmic membrane in both Gram-positive and Gram-negative bacteria.[8]

Antimicrobial Activity

The minimum inhibitory concentration (MIC) of this compound has been determined for various pathogenic bacteria.

Table 3: Minimum Inhibitory Concentrations (MIC) of this compound Against Selected Bacteria

| Organism | Strain | MIC (µg/mL) | Reference |

| Klebsiella pneumoniae | ATCC 10031 | 4-fold increase from baseline after 21 passages | [2] |

| Klebsiella pneumoniae | Kpn-KPC 19 | 2.0 | [2][3] |

| Klebsiella pneumoniae | Kpn-KPC 19 | 8-fold increase from 2.0 after 21 passages | [2] |

| Escherichia coli | BW25113 | >10-fold lower than P. aeruginosa PAO1 | [7] |

| Bacillus subtilis | 168 | >10-fold lower than P. aeruginosa PAO1 | [7] |

| Pseudomonas aeruginosa | PAO1 | >70 | [6][9] |

| Acinetobacter baumannii | ATCC 19606 | 5.2 | [10] |

| Acinetobacter baumannii | AR0312 | 20.8 | [10] |

| Acinetobacter baumannii | XDR strains | 3.5 | [10] |

| Enterococcus faecium | ATCC 6569 | < 2.0 | [3] |

| Staphylococcus aureus | < 2.0 | [3] |

Cytotoxicity

This compound has demonstrated significant cytotoxicity against various cancer cell lines. However, its toxicity against normal cell lines is a consideration for its therapeutic potential.[4][5]

Table 4: Cytotoxicity (IC50) of this compound Against Mammalian Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µmol/L) | Reference |

| MCF-7 | Human breast adenocarcinoma | 6 | 2.9 | [4] |

| MCF-7 | Human breast adenocarcinoma | 12 | 1.6 | [4] |

| MCF-7 | Human breast adenocarcinoma | 24 | 0.9 | [4][5] |

| MD-MBA-231 | Human breast adenocarcinoma | 6 | 2.8 | [4] |

| MD-MBA-231 | Human breast adenocarcinoma | 12 | 1.9 | [4] |

| MD-MBA-231 | Human breast adenocarcinoma | 24 | 1.03 | [4][5] |

| HL7702 | Normal human hepatocytes | 24 | 2.7 | [4][5] |

| HMLE | Human mammary epithelial cells | 24 | 2.4 | [4][5] |

| LLC-MK2 | Monkey kidney epithelial cells | 24 | ~2 µg/mL (~8.3 µM) | [2] |

| Human Erythrocytes | Red blood cells | 24 | ~2 µg/mL (~8.3 µM) | [2] |

Experimental Protocols

Production of this compound

A general protocol for the production of this compound from P. aeruginosa LV strain is as follows:

-

Culture Medium: Prepare nutrient broth supplemented with 5 mg/L of copper chloride.[2][3]

-

Inoculation: Inoculate the medium with P. aeruginosa LV strain.

-

Incubation: Culture for 10 days.[2][3] The presence of copper is a trigger for this compound production.[1]

Extraction and Purification

The following is a general procedure for the extraction and purification of this compound from the culture supernatant:

-

Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to separate the supernatant from the bacterial cells.[2][3]

-

Solvent Extraction: Extract the supernatant with an equal volume of dichloromethane.[2][3][7] The dichloromethane layer, which contains the dissolved this compound, is collected.[7]

-

Drying: Dry the dichloromethane extract by rotary evaporation under reduced pressure.[7]

-

Resuspension: Resuspend the dried extract in a 50/50 mixture of water and acetonitrile.[7]

-

Flash Chromatography: Purify the extract using flash chromatography with a silica gel 60 column. Elute with a solvent system of petroleum ether:dichloromethane:ethyl ether (65:25:10).[2][3]

-

High-Performance Liquid Chromatography (HPLC): Further purify the this compound fraction by preparative HPLC on a C18 column using a water to acetonitrile gradient.[7] A specific method involves a C18 column (5 µm, 4.6 mm x 250 mm) with a gradient of acidified ultrapure water (1% v/v acetic acid) to acetonitrile, with this compound eluting at approximately 14.3 minutes.

Antimicrobial Susceptibility Testing (MIC Determination)

The minimum inhibitory concentration (MIC) can be determined using a broth microdilution method:

-

Preparation of Inoculum: Grow bacterial strains in Mueller-Hinton Broth (MHB) II overnight. Dilute the culture to the desired starting inoculum (e.g., 10^6 CFU/mL).

-

Serial Dilutions: Perform serial dilutions of this compound in a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Add the bacterial inoculum to each well.

-

Incubation: Incubate the plate at 37°C overnight.

-

Determination of MIC: The MIC is the lowest concentration of this compound that inhibits visible bacterial growth (OD600 < 0.3).[7]

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound can be assessed using the MTT assay:

-

Cell Seeding: Seed mammalian cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired time points (e.g., 6, 12, 24 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals.

-

Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is proportional to the absorbance.

Biosynthesis of this compound

The biosynthetic pathway of this compound in Pseudomonas aeruginosa has been elucidated and involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519).[6][11][12] The biosynthesis starts from L-cysteine and involves a series of enzymatic reactions including lyases, iron-dependent enzymes, and a methyltransferase.[6][11][12]

Caption: Biosynthetic pathway of this compound.

Conclusion

This compound remains a compelling natural product with significant potential in the development of new antimicrobial and anticancer agents. Its unique copper-dependent biosynthesis and membrane-disrupting mechanism of action provide a foundation for further research and development. This guide has summarized the key technical aspects of its origin, discovery, and characterization to aid researchers in this endeavor. Further optimization of production and purification protocols, along with a more detailed investigation of its pharmacological properties, will be crucial for its potential clinical translation.

References

- 1. This compound: A Review of the Antimicrobial Activity against Phytopathogens | MDPI [mdpi.com]

- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | this compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae [frontiersin.org]

- 4. This compound induces oncosis of human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces oncosis of human breast adenocarcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 8. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]

- 9. escholarship.org [escholarship.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa [escholarship.org]

Fluopsin C: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Technical Guide on the Core Aspects of Fluopsin C, a Potent Antimicrobial Compound

This technical guide provides a comprehensive overview of this compound, a copper-containing secondary metabolite with significant antimicrobial properties. It is intended for researchers, scientists, and drug development professionals interested in the discovery, biosynthesis, and potential applications of this unique natural product. This document details the microorganisms known to produce this compound, the intricate biosynthetic pathway, detailed experimental protocols for its study, and a summary of its biological activity.

This compound Producing Microorganisms

This compound is a metalloantibiotic produced by a range of bacteria, primarily belonging to the genera Pseudomonas and Streptomyces.[1][2] First identified in 1970 from Pseudomonas sp. MCRL 10107 as the "dark green antibiotic" YC 73, it has since been isolated from various environmental sources.[2]

Table 1: Known this compound Producing Microorganisms

| Genus | Species | Strain(s) | Source of Isolation | Reference(s) |

| Pseudomonas | aeruginosa | LV, PAO1 | Old leaf lesions of orange (Citrus sinensis cv. Valencia) with citrus canker disease | [1][2] |

| fluorescens | SBW25 (heterologous host) | Not specified | [1] | |

| jinanesis | Not specified | Not specified | ||

| reptilivora | Not specified | Not specified | [1] | |

| Streptomyces | sp. | Not specified | Not specified | [1][2] |

The production of this compound by these microorganisms is notably influenced by the presence of copper ions in the culture medium, which acts as a trigger for its biosynthesis.[1] For instance, the Pseudomonas aeruginosa LV strain was isolated from a citrus orchard where copper chloride was used for disease control, suggesting an environmental pressure for the evolution of copper-tolerant, this compound-producing strains.[1]

Biosynthesis of this compound

The biosynthetic pathway of this compound has been elucidated in Pseudomonas aeruginosa. It involves a five-enzyme pathway encoded by the flc gene cluster (PA3515–PA3519), which includes flcA, flcB, flcC, flcD, and flcE.[1] The biosynthesis is initiated from the amino acid L-cysteine and is responsive to elevated copper concentrations.[1]

The key steps in the biosynthesis are as follows:

-

Conjugation: The lyase FlcB catalyzes the conjugation of L-cysteine with fumarate to form S-succinyl cysteine.[1]

-

Oxidative Decarboxylation and N-hydroxylation: The heme oxygenase FlcE converts S-succinyl cysteine to an intermediate through oxidative decarboxylation and N-hydroxylation.[1]

-

Methylene Excision: Another heme oxygenase, FlcD, catalyzes the excision of a methylene group from the intermediate, forming a subsequent precursor and formate.[1]

-

Cleavage and Recycling: The lyase FlcC cleaves the C-S bond of the precursor to form the thiohydroxamate ligand and fumarate, which is recycled for the initial step.[1]

-

Methylation and Copper Chelation: Finally, the methyltransferase FlcA methylates the thiohydroxamate in the presence of S-adenosyl-L-methionine (SAM), generating the copper-free fluopsin ligand. This ligand then chelates a copper (II) ion to form the final this compound molecule.[1]

Caption: Biosynthetic pathway of this compound in Pseudomonas aeruginosa.

Experimental Protocols

This section provides detailed methodologies for the isolation of producing microorganisms, cultivation for this compound production, extraction, purification, and quantification of the compound, as well as its biological activity assessment.

Isolation and Cultivation of Pseudomonas aeruginosa

Objective: To isolate and cultivate Pseudomonas aeruginosa from environmental samples for this compound production.

Materials:

-

Environmental sample (e.g., soil, water, plant material)

-

Sterile saline solution (0.85% NaCl)

-

Pseudomonas Isolation Agar (PIA) or King's B medium

-

Nutrient Broth

-

Copper (II) chloride (CuCl₂) or Copper (II) sulfate (CuSO₄) solution

-

Incubator

-

Shaker

Protocol:

-

Sample Preparation: Suspend 1 g of the environmental sample in 9 mL of sterile saline solution and vortex thoroughly.

-

Serial Dilution: Perform a serial dilution of the suspension up to 10⁻⁶.

-

Plating: Spread 100 µL of each dilution onto Pseudomonas Isolation Agar plates.

-

Incubation: Incubate the plates at 30-37°C for 24-48 hours.

-

Colony Selection: Identify potential Pseudomonas aeruginosa colonies based on their characteristic morphology (e.g., flat, spreading colonies with a metallic sheen and often a grape-like odor) and pigmentation (pyocyanin production gives a blue-green color).

-

Pure Culture: Streak selected colonies onto fresh PIA plates to obtain pure cultures.

-

Cultivation for this compound Production:

-

Inoculate a single colony into 5 mL of Nutrient Broth and incubate overnight at 37°C with shaking.

-

Transfer the overnight culture to a larger volume of Nutrient Broth or M9 minimal medium supplemented with 5 mg/L of CuCl₂ or 250 µM CuSO₄.[2]

-

Incubate for up to 10 days at 37°C with shaking (200 rpm).[2]

-

Extraction and Purification of this compound

Objective: To extract and purify this compound from the culture supernatant of Pseudomonas aeruginosa.

Materials:

-

P. aeruginosa culture supernatant

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Rotary evaporator

-

Silica gel 60 (0.040-0.063 mm)

-

Flash chromatography system

-

Solvents for chromatography (e.g., petroleum ether, dichloromethane, ethyl acetate)

Protocol:

-

Centrifugation: Centrifuge the bacterial culture at 9,000 rpm for 20 minutes at 4°C to pellet the cells.[2]

-

Supernatant Collection: Carefully collect the supernatant.

-

Liquid-Liquid Extraction:

-

Mix the supernatant with an equal volume of dichloromethane in a separatory funnel.

-

Shake vigorously and allow the layers to separate.

-

Collect the organic (lower) layer containing this compound.

-

Repeat the extraction process two more times to maximize yield.

-

-

Drying and Concentration:

-

Pool the organic extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the drying agent.

-

Concentrate the extract under reduced pressure using a rotary evaporator.

-

-

Flash Chromatography:

-

Dissolve the crude extract in a minimal amount of dichloromethane.

-

Load the sample onto a silica gel column pre-equilibrated with the starting mobile phase (e.g., petroleum ether).

-

Elute the column with a gradient of increasing polarity, for example, a mixture of petroleum ether, dichloromethane, and ethyl acetate.[2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC to identify those containing this compound (typically a dark green compound).

-

Pool the pure fractions and evaporate the solvent to obtain crystalline this compound.

-

Quantification of this compound by HPLC

Objective: To quantify the concentration of purified this compound using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Purified this compound standard

-

HPLC-grade acetonitrile and water

-

Formic acid or trifluoroacetic acid (TFA)

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

Protocol:

-

Standard Preparation: Prepare a stock solution of this compound standard of known concentration in a suitable solvent (e.g., acetonitrile/water mixture). Prepare a series of dilutions to create a calibration curve.

-

Mobile Phase Preparation: Prepare the mobile phase, for example, a gradient of acetonitrile and water, both containing 0.1% formic acid.

-

HPLC Conditions (Example):

-

Column: C18 reversed-phase (4.6 x 250 mm, 5 µm)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid

-

Gradient: Start with a low percentage of B, and gradually increase to elute the compound.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: Monitor at the absorbance maximum of this compound (e.g., around 270 nm and in the visible range).

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area versus concentration.

-

Inject the unknown sample.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Antimicrobial Susceptibility Testing (MIC Determination)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.

Materials:

-

Purified this compound

-

Test microorganisms

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

96-well microtiter plates

-

Spectrophotometer or plate reader

Protocol:

-

Inoculum Preparation: Grow the test microorganism to the mid-logarithmic phase and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution of this compound: Prepare a two-fold serial dilution of this compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the prepared inoculum to each well. Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at the optimal temperature for the test microorganism (e.g., 37°C for most clinical isolates) for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Biological Activity and Mechanism of Action

This compound exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as some fungi.[1] Its mechanism of action is believed to involve the disruption of the cytoplasmic membrane, leading to cell lysis.

Table 2: Antimicrobial Activity of this compound (MIC values)

| Microorganism | Strain | MIC (µg/mL) | Reference(s) |

| Acinetobacter baumannii | Multidrug-resistant | 3.5 - 20.8 | |

| Staphylococcus aureus | Methicillin-resistant (MRSA) | 0.5 | [3] |

| Klebsiella pneumoniae | Carbapenem-resistant | 2.0 | [3] |

| Enterococcus faecium | Vancomycin-resistant (VRE) | 1.0 | [3] |

| Xanthomonas citri | 0.25 | [3] | |

| Candida albicans | Not specified | [1] |

The producing organism, P. aeruginosa, possesses a self-resistance mechanism involving an efflux pump, MexPQ-OpmE, which is encoded by genes located near the flc cluster. This pump likely expels this compound from the cell, preventing autotoxicity.

Heterologous Expression of the flc Gene Cluster

The heterologous expression of the this compound biosynthetic gene cluster has been successfully achieved in Pseudomonas fluorescens SBW25, a non-producing host.[1] This demonstrates that the flc cluster is sufficient for this compound production and opens avenues for synthetic biology approaches to improve yields and generate novel analogs.

Protocol for Heterologous Expression

Objective: To heterologously express the flc gene cluster in a suitable host.

Materials:

-

P. aeruginosa genomic DNA

-

High-fidelity DNA polymerase

-

Expression vector (e.g., a broad-host-range plasmid with an inducible promoter like lacUV5)

-

Restriction enzymes and DNA ligase (or a seamless cloning kit)

-

Competent cells of a suitable heterologous host (e.g., P. fluorescens or E. coli)

-

Growth media and selective antibiotics

-

Inducer (e.g., IPTG)

-

CuSO₄

Protocol:

-

Gene Cluster Amplification: Amplify the entire flc gene cluster (PA3515-PA3519) from P. aeruginosa genomic DNA using PCR with high-fidelity polymerase. Design primers with appropriate restriction sites or overhangs for cloning.

-

Vector Preparation: Digest the expression vector with the corresponding restriction enzymes.

-

Ligation/Cloning: Ligate the amplified flc cluster into the prepared vector.

-

Transformation: Transform the resulting plasmid into the competent heterologous host cells.

-

Selection: Plate the transformed cells on selective agar plates containing the appropriate antibiotic.

-

Expression and Production:

-

Inoculate a positive transformant into a suitable liquid medium with the selective antibiotic.

-

Grow the culture to a suitable optical density (e.g., OD₆₀₀ of 0.6-0.8).

-

Induce gene expression by adding the inducer (e.g., IPTG).

-

Supplement the culture with CuSO₄ to provide the necessary copper for this compound biosynthesis.

-

Incubate for a further period (e.g., 24-48 hours) to allow for this compound production.

-

-

Analysis: Extract and analyze the culture supernatant for the presence of this compound using HPLC or LC-MS.

Caption: General experimental workflow for this compound research.

Conclusion

This compound represents a promising antimicrobial agent with a unique structure and potent activity against a broad range of pathogens. The elucidation of its biosynthetic pathway and the development of methods for its heterologous expression provide a solid foundation for further research and development. This technical guide offers a comprehensive resource for scientists aiming to explore the potential of this compound in the ongoing search for novel anti-infective therapies. The detailed protocols and compiled data herein are intended to facilitate and accelerate future investigations in this exciting field.

References

- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

The Copper-Forged Antibiotic: A Technical Guide to the Biosynthesis of Fluopsin C in Pseudomonas

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Fluopsin C, a copper-containing antibiotic produced by Pseudomonas aeruginosa. This document details the genetic basis, enzymatic transformations, and regulatory mechanisms governing the production of this potent antimicrobial compound. It is intended to serve as a comprehensive resource for researchers in natural product biosynthesis, drug discovery, and microbial pathogenesis.

Introduction: The Rise of a Copper-Dependent Antibiotic

This compound is a broad-spectrum antibiotic that derives its bioactivity from a unique molecular structure: a copper ion chelated by two N-methylthiohydroxamate ligands.[1][2][3] Its production by Pseudomonas aeruginosa is a fascinating example of how bacteria utilize metal ions not just for essential cellular processes, but also as a key component of their chemical arsenal in response to environmental stress.[1][3] The biosynthesis of this compound is intricately linked to copper homeostasis, with the entire biosynthetic gene cluster being under the control of a copper-sensing regulatory system.[1][4] This guide will dissect the elegant five-step enzymatic cascade that transforms L-cysteine into this potent metallo-antibiotic.

The Genetic Blueprint: The flc Gene Cluster

The genetic instructions for this compound biosynthesis are encoded within a conserved gene cluster designated flc (this compound).[1][5] In Pseudomonas aeruginosa PAO1, this cluster comprises five genes, flcA through flcE (locus tags PA3515-PA3519), which are essential for the production of the antibiotic.[1] The flc cluster is often found in a genomic "copper island," flanked by genes involved in copper transport and resistance, highlighting the central role of this metal in the compound's biology.[1]

The Assembly Line: The Five-Enzyme Biosynthetic Pathway

The biosynthesis of the N-methylthiohydroxamate ligand of this compound is a five-step enzymatic pathway that begins with the common amino acid L-cysteine and utilizes fumarate and S-adenosyl-L-methionine (SAM) as co-substrates.[1][5] The pathway involves a series of remarkable enzymatic transformations, including C-S bond formation and cleavage, oxidative decarboxylation, and N-methylation.

Step 1: Succinylation of L-Cysteine by FlcB

The pathway is initiated by the enzyme FlcB , an adenylosuccinate lyase homolog.[1][6] FlcB catalyzes the stereoselective conjugation of L-cysteine to fumarate, forming S-succinyl-L-cysteine.[1] This reaction proceeds with an apparent turnover number (kcat) of 0.74 s⁻¹.[4]

Step 2: Oxidative Decarboxylation and N-Hydroxylation by FlcE

The second step is catalyzed by the iron-dependent enzyme FlcE , which possesses a heme oxygenase-like domain.[1][6] FlcE carries out an oxidative decarboxylation of S-succinyl-L-cysteine, followed by N-hydroxylation to yield a key intermediate.[1][5] This reaction is dependent on Fe(II).[1]

Step 3: Methylene Excision by FlcD

Following the action of FlcE, another iron-dependent enzyme with a heme oxygenase-like domain, FlcD , catalyzes an unusual methylene excision reaction, removing a carbon atom to generate the thiohydroximate backbone and releasing formate.[1][5][6]

Step 4: C-S Bond Cleavage by FlcC

The fourth enzyme in the pathway, FlcC , is another adenylosuccinate lyase homolog.[1][6] It catalyzes the cleavage of the C-S bond in the intermediate produced by FlcD, releasing fumarate (which can be recycled for the initial step) and the free thiohydroxamate.[1][5] This reaction has an apparent kcat of 0.46 s⁻¹.

Step 5: N-Methylation by FlcA and Copper Chelation

The final step in the ligand biosynthesis is the S-adenosyl-L-methionine (SAM)-dependent N-methylation of the thiohydroxamate, catalyzed by the methyltransferase FlcA .[1][5] Two molecules of the resulting N-methylthiohydroxamate ligand then chelate a copper (II) ion to form the final active antibiotic, this compound.[1][5]

A one-pot reaction containing L-cysteine, fumarate, all five Flc enzymes, and their necessary cofactors, followed by the addition of CuSO₄, resulted in an impressive 87% overall yield of this compound.[1]

Data Presentation

Quantitative Data on this compound Biosynthesis

| Parameter | Value | Reference |

| Overall Yield (One-Pot Reaction) | 87% | [1] |

| Apparent kcat (FlcB) | 0.74 s⁻¹ | [4] |

| Apparent kcat (FlcC) | 0.46 s⁻¹ | [1] |

| Km (FlcA, FlcB, FlcD, FlcE, FlcC) | Not reported | |

| Vmax (FlcA, FlcB, FlcD, FlcE, FlcC) | Not reported | |

| Individual Step Yields | Not reported |

Signaling Pathway and Experimental Workflows

Regulatory Signaling Pathway of this compound Biosynthesis

The production of this compound is tightly regulated by the availability of copper. The flc gene cluster is under the control of the copper-sensing transcriptional regulator, CueR.[1][4] In the presence of elevated intracellular copper concentrations, CueR binds to the promoter region of the flc operon, activating the transcription of the biosynthetic genes. This response allows the bacterium to chelate and potentially detoxify excess copper by incorporating it into an antibiotic.

Caption: Regulation of the flc operon by the copper-sensing protein CueR.

Experimental Workflow for Elucidating the this compound Biosynthetic Pathway

The elucidation of the this compound biosynthetic pathway involved a multi-step experimental approach, beginning with the identification of the gene cluster and culminating in the in vitro reconstitution of the entire pathway.

Caption: A generalized experimental workflow for biosynthetic pathway elucidation.

Experimental Protocols

Cloning, Expression, and Purification of Flc Enzymes

This protocol describes a general method for the production of the five Flc enzymes. Specific optimization may be required for each enzyme.

-

Gene Amplification and Cloning: The genes flcA, flcB, flcC, flcD, and flcE are amplified from P. aeruginosa PAO1 genomic DNA using PCR with primers containing appropriate restriction sites. The amplified products are then ligated into an expression vector, such as pET-28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

Transformation and Expression: The resulting plasmids are transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of LB medium containing the appropriate antibiotic. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at 18°C.

-

Cell Lysis and Lysate Preparation: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT), and lysed by sonication on ice. The cell debris is removed by centrifugation to yield the crude cell lysate.

-

Affinity Chromatography: The crude lysate is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

Elution and Dialysis: The His-tagged Flc protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM). The purified protein is then dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) and stored at -80°C.

In Vitro Enzyme Assays

The function of each Flc enzyme can be confirmed through in vitro assays using the purified enzymes and the appropriate substrates.

-

Reaction Setup: A typical reaction mixture (e.g., 50 µL) contains the purified Flc enzyme (1-10 µM), its substrate (e.g., L-cysteine and fumarate for FlcB; the product of the previous reaction for subsequent enzymes), and any necessary cofactors (e.g., Fe(II) for FlcD and FlcE; SAM for FlcA) in a suitable reaction buffer (e.g., 50 mM HEPES pH 7.5).

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific time period (e.g., 1-16 hours).

-

Quenching and Analysis: The reaction is quenched by the addition of an organic solvent (e.g., methanol or acetonitrile). The precipitated protein is removed by centrifugation, and the supernatant is analyzed by LC-HRMS to detect the formation of the expected product.

LC-HRMS Analysis of this compound and Intermediates

Liquid chromatography-high resolution mass spectrometry is a powerful tool for the detection and characterization of this compound and its biosynthetic intermediates.

-

Chromatographic Separation: Samples are injected onto a C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). A gradient of mobile phases, typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), is used to separate the compounds.

-

Mass Spectrometry: The eluent from the HPLC is introduced into a high-resolution mass spectrometer (e.g., a Q-Exactive Orbitrap). Data is acquired in positive ion mode over a specified mass range (e.g., m/z 100-1000).

-

Data Analysis: The accurate mass data is used to identify the intermediates and the final product by comparing the observed m/z values with the calculated theoretical masses of the expected compounds. Extracted ion chromatograms (EICs) for the specific m/z values are used to confirm the presence and relative abundance of each compound.

Conclusion

The biosynthesis of this compound in Pseudomonas aeruginosa is a highly efficient and tightly regulated process that highlights the intricate interplay between metal homeostasis and secondary metabolism. The five-enzyme Flc pathway represents a novel route to the production of a potent copper-containing antibiotic. A thorough understanding of this pathway, from its genetic basis to its enzymatic mechanisms, opens up avenues for bioengineering and synthetic biology approaches to produce novel this compound analogs with potentially improved therapeutic properties. This technical guide provides a foundational resource for researchers aiming to harness the power of this fascinating biosynthetic machinery for the development of new antimicrobial agents.

References

- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Dynamic Plasticity of P. aeruginosa CueR Copper Transcription Factor upon Cofactor and DNA Binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. C–C Bond Cleavage in the Late-Stage Biosynthesis of Huperzine Alkaloids Occurs via Enzymatic Retro-Aza-Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Regulatory Characterization of Two Cop Systems for Copper Resistance in Pseudomonas putida - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Enzymes Involved in Fluopsin C Synthesis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluopsin C, a copper-containing thiohydroxamate antibiotic produced by Pseudomonas aeruginosa and other bacteria, has garnered significant interest for its broad-spectrum antimicrobial activity. The biosynthesis of this potent molecule is a sophisticated process orchestrated by a dedicated five-enzyme pathway encoded by the flc (this compound) gene cluster. This technical guide provides a comprehensive overview of the enzymes involved in this compound synthesis, detailing their roles, the experimental protocols used for their characterization, and the regulatory mechanisms that govern their expression. The information presented herein is intended to serve as a foundational resource for researchers engaged in natural product biosynthesis, enzyme engineering, and the development of novel antimicrobial agents.

The this compound Biosynthetic Pathway: A Five-Enzyme Cascade

The synthesis of this compound is a multi-step enzymatic cascade that converts L-cysteine and fumarate into the final copper-chelated product. The pathway is encoded by the flc gene cluster (PA3515–PA3519 in P. aeruginosa PAO1), which comprises five key genes: flcA, flcB, flcC, flcD, and flcE. Each gene encodes a specific enzyme with a distinct catalytic function in the assembly of the this compound scaffold.[1][2]

The Core Enzymes and Their Functions

The five core enzymes of the this compound biosynthetic pathway are:

-

FlcB (Lyase): Initiates the pathway by catalyzing the stereoselective conjugation of L-cysteine and fumarate. This reaction forms an S-succinylated cysteine intermediate.[1]

-

FlcE (Heme oxygenase): An iron-dependent enzyme that performs an oxidative decarboxylation and N-hydroxylation of the S-succinylated cysteine intermediate.[1]

-

FlcD (Heme oxygenase): A second iron-dependent enzyme responsible for a unique methylene excision reaction, which removes the α-carbon from the cysteine backbone.[1]

-

FlcC (Lyase): Catalyzes the cleavage of the C-S bond in the modified intermediate, releasing fumarate (which is recycled) and forming the thiohydroxamate core.[1]

-

FlcA (Methyltransferase): The final enzyme in the pathway, which utilizes S-adenosyl-L-methionine (SAM) as a methyl group donor to methylate the thiohydroxamate, yielding the ligand that chelates copper to form this compound.[1]

Quantitative Analysis of Enzymatic Activity

A thorough understanding of enzyme kinetics is crucial for the in vitro reconstitution of biosynthetic pathways and for potential applications in metabolic engineering. While comprehensive kinetic data for all Flc enzymes is still an active area of research, some key parameters have been reported.

| Enzyme | Substrate(s) | Product(s) | Apparent Turnover Number (kcat) | Km | Vmax | Optimal pH | Optimal Temperature |

| FlcB | L-cysteine, Fumarate | S-succinylated cysteine | 0.74 s⁻¹[2] | Data not available | Data not available | Data not available | Data not available |

| FlcE | S-succinylated cysteine | Oxidized intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |

| FlcD | Oxidized intermediate from FlcE reaction | Methylene-excised intermediate | Data not available | Data not available | Data not available | Data not available | Data not available |

| FlcC | Methylene-excised intermediate | Thiohydroxamate, Fumarate | Data not available | Data not available | Data not available | Data not available | Data not available |

| FlcA | Thiohydroxamate, SAM | N-methylthioformohydroxamic acid, SAH | Data not available | Data not available | Data not available | Data not available | Data not available |

Note: This table will be updated as more quantitative data becomes available in the scientific literature.

Experimental Protocols

The elucidation of the this compound biosynthetic pathway was made possible through a combination of genetic and biochemical experiments. The following sections provide an overview of the key methodologies employed.

Heterologous Expression of the flc Gene Cluster

To confirm that the flc gene cluster is sufficient for this compound production, the entire operon was expressed in a heterologous host, Pseudomonas fluorescens SBW25, which does not naturally produce the compound.

Protocol:

-

The flc operon (PA3515–PA3519) from P. aeruginosa PAO1 is cloned into an expression vector under the control of an inducible promoter (e.g., lacUV5).

-

The resulting plasmid is introduced into P. fluorescens SBW25 via electroporation or conjugation.

-

The recombinant P. fluorescens strain is cultured in a suitable medium (e.g., M9 minimal media).

-

Expression of the flc operon is induced at a specific cell density (e.g., OD600 of 0.6) by adding an inducer (e.g., IPTG).

-

The culture is supplemented with CuSO4 to provide the necessary metal cofactor for this compound formation.

-

After a defined incubation period, the culture supernatant is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic extract is concentrated and analyzed for the presence of this compound using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).[1]

Purification of Flc Enzymes

For in vitro characterization, each Flc enzyme is individually expressed and purified.

Protocol:

-

The gene for each Flc enzyme is cloned into an expression vector, often with an affinity tag (e.g., His6-tag) to facilitate purification.

-

The expression vector is transformed into a suitable host, typically Escherichia coli BL21(DE3).

-

The recombinant E. coli strain is grown in a rich medium (e.g., LB broth) to a mid-log phase.

-

Protein expression is induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a reduced temperature (e.g., 16-20°C) to enhance protein solubility.

-

Cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the tagged protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins).

-

The column is washed with a buffer containing a low concentration of a competing agent (e.g., imidazole) to remove non-specifically bound proteins.

-

The tagged protein is eluted from the column using a high concentration of the competing agent.

-

The purified protein is dialyzed against a storage buffer and its concentration is determined using a standard protein assay (e.g., Bradford or BCA assay).

-

The purity of the enzyme is assessed by SDS-PAGE.

In Vitro Reconstitution of the this compound Biosynthetic Pathway

The complete biosynthetic pathway can be reconstituted in vitro by combining the purified Flc enzymes with the necessary substrates and cofactors.

Protocol:

-

A reaction mixture is prepared containing L-cysteine, fumarate, S-adenosyl-L-methionine (SAM), Fe(II) sulfate (for FlcD and FlcE), and a suitable buffer (e.g., HEPES or Tris-HCl).

-

The purified Flc enzymes (FlcA, FlcB, FlcC, FlcD, and FlcE) are added to the reaction mixture.

-

The reaction is incubated at a controlled temperature for a specified duration (e.g., 24 hours).

-

At the end of the incubation, CuSO4 is added to the mixture to facilitate the formation of the final copper-chelated this compound.

-

The reaction is quenched, and the products are extracted and analyzed by HPLC-MS to confirm the synthesis of this compound.[2] Omission of any single enzyme from the reaction serves as a negative control and helps to identify pathway intermediates.[2]

Regulatory Control of this compound Synthesis

The production of this compound is tightly regulated in response to environmental cues, specifically the concentration of copper.

The CueR-Mediated Signaling Pathway

The expression of the flc gene cluster is under the direct control of the copper-responsive transcriptional regulator, CueR.[2] CueR is a member of the MerR family of transcriptional regulators and functions as a sensor for cytoplasmic copper levels.

Mechanism of Action:

-

In the absence or at low concentrations of copper, CueR binds to the promoter region of the flc operon and acts as a repressor, preventing transcription.

-

When intracellular copper concentrations rise, CueR binds to Cu(I) ions.

-

This binding induces a conformational change in the CueR protein, converting it from a repressor to an activator.

-

The activated CueR-Cu(I) complex distorts the DNA in the promoter region, facilitating the binding of RNA polymerase and initiating the transcription of the flc genes.[3][4]

-

The resulting Flc enzymes then catalyze the synthesis of this compound, which chelates the excess copper.

Visualizations

This compound Biosynthetic Pathway

Caption: The enzymatic cascade of this compound biosynthesis.

CueR-Mediated Regulation of the flc Operon

Caption: Copper-dependent regulation of the flc operon by CueR.

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has provided significant insights into the intricate mechanisms by which bacteria produce complex natural products. The five-enzyme cascade, regulated by the copper-sensing transcription factor CueR, represents a fascinating example of metabolic adaptation to environmental stress. For researchers in drug development, this detailed understanding of the biosynthetic machinery opens up avenues for the engineered production of this compound and its analogs with potentially improved therapeutic properties. Future research should focus on a more detailed kinetic characterization of each Flc enzyme to enable robust in vitro synthesis and metabolic modeling. Furthermore, exploring the substrate promiscuity of these enzymes could lead to the chemoenzymatic synthesis of novel thiohydroxamate-based metal chelators and antibiotics. The continued investigation of this remarkable biosynthetic pathway holds great promise for advancements in both fundamental enzymology and applied biotechnology.

References

- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. escholarship.org [escholarship.org]

- 3. The Copper Efflux Regulator CueR Is Subject to ATP-Dependent Proteolysis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CueR activates transcription through a DNA distortion mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluopsin C: A Technical Guide to its Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopsin C is a copper-containing secondary metabolite produced by various species of Pseudomonas and Streptomyces. First identified in 1970, it is recognized for its potent, broad-spectrum antimicrobial activity against a wide range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains, as well as its antifungal and antitumor properties.[1][2] Its primary mechanism of action involves the disruption of the cytoplasmic membrane.[3][4] Despite its therapeutic potential, the clinical development of this compound has been hampered by its significant cytotoxicity.[2] This guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, biosynthetic pathway, and detailed experimental protocols for the study of this compound.

Chemical Structure and Physicochemical Properties

This compound is an organocupric coordination complex. Its structure consists of a central cupric ion (Cu²⁺) chelated by two identical N-methylthiohydroxamate ligands, also known as thioformin.[1][5] The compound is characterized as a low-molecular-weight metabolite that forms thin, prismatic crystals with a distinct dark-green or brownish color.[1][2] The paramagnetic nature of the Copper(II) ion prevents direct NMR analysis of the intact complex; structural elucidation has been performed using techniques like infrared and NMR spectroscopy after the removal of the copper ion, supplemented by electron paramagnetic resonance (EPR) spectroscopy on the complete molecule.[1][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈N₂O₂S₂Cu | [1] |

| Molecular Weight | ~243.786 g/mol | [1] |

| Appearance | Thin, prismatic, dark-green or brownish crystals | [1][2] |

| Ligand | N-methylthioformohydroxamic acid (thioformin) | [1] |

| Coordination | bis(N-methylthioformohydroxamate)Cu(II) | [1] |

Biological Properties and Activity

This compound exhibits a wide range of biological activities, making it a molecule of significant interest in drug discovery. Its primary and most studied property is its antimicrobial effect.

Antimicrobial Activity

This compound has demonstrated potent bactericidal activity against a diverse array of bacteria, including clinically significant multidrug-resistant (MDR) pathogens such as carbapenemase-producing Klebsiella pneumoniae and methicillin-resistant Staphylococcus aureus (MRSA).[6][7] The primary target of its antimicrobial action is the bacterial cytoplasmic membrane.[3][6] Electron microscopy studies have revealed that exposure to this compound leads to the complete disruption of the cell membrane and wall, causing the cells to appear shrunken and rough.[3][8] This membrane disruption is further confirmed by permeability assays showing increased uptake of dyes like propidium iodide in treated cells.[4][9]

Table 2: In Vitro Antimicrobial Activity of this compound

| Organism | Strain | MIC (μg/mL) | MBC (μg/mL) | Reference(s) |

| Klebsiella pneumoniae | KPC-producing (kpn-KPC 19) | 2 | < 2 | [5][7] |

| Klebsiella pneumoniae | ATCC 10031 | 1.66 | 1.66 | [3] |

| Staphylococcus aureus | MRSA (N315) | 0.5 | - | [9] |

| Enterococcus faecium | ATCC 6569 | 1 | - | [9] |

Antitumor Activity

In addition to its antimicrobial effects, this compound has been identified as a potential antitumoral agent.[2] Studies have shown it induces a form of necrotic cell death, specifically oncosis, in human breast adenocarcinoma cell lines (MCF-7 and MD-MBA-231).[10][11] This process is characterized by membrane blebbing, cellular swelling, and a significant decrease in intracellular ATP levels.[11]

Table 3: In Vitro Antitumor Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (μmol/L) at 24h | Reference(s) |

| MCF-7 | Human Breast Adenocarcinoma | 0.9 | [10][11] |

| MD-MBA-231 | Human Breast Adenocarcinoma | 1.03 | [10][11] |

| HL7702 | Normal Human Hepatocytes | 2.7 | [11] |

| HMLE | Human Mammary Epithelial Cells | 2.4 | [11] |

Note: The comparable cytotoxicity against normal cell lines highlights a significant challenge for its therapeutic use.[11]

Biosynthesis of this compound

The biosynthesis of this compound in Pseudomonas aeruginosa is a sophisticated five-enzyme pathway encoded by the flc gene cluster (flcA-flcE).[1][12] The production is triggered by elevated copper concentrations in the environment, suggesting a role in copper stress response.[1][2] The pathway begins with L-cysteine and fumarate and involves a series of novel enzymatic reactions, including oxidative decarboxylation and methylene excision, to construct the N-methylthiohydroxamate ligand.[1][12]

Caption: Biosynthetic pathway of this compound in P. aeruginosa.[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the production, purification, and characterization of this compound's biological activity.

Production and Purification of this compound

This protocol is adapted from methods used for the P. aeruginosa LV strain.[3][7]

Caption: Workflow for the production and purification of this compound.

Methodology:

-

Culture Activation: Streak P. aeruginosa LV strain on Nutrient Agar supplemented with 100 mg/L CuCl₂·2H₂O and incubate at 28°C. Perform two consecutive subcultures (48h and 24h).[3]

-

Production: Inoculate a cupric nutrient broth (Peptone 2 g/L, Beef Extract 1.2 g/L, CuCl₂·2H₂O 0.03 g/L, pH 6.8) with a starting density of 10⁸ CFU/mL. Incubate the culture for 8 days at 28°C with shaking at 170 rpm.[7]

-

Extraction: Acidify the culture to pH 4.0 and centrifuge at 9000 rpm for 15 minutes at 4°C to remove bacterial cells. Extract the resulting supernatant three times with a 2:1 ratio of dichloromethane.[7]

-

Purification: Dry the combined organic extracts. Purify the crude product using two sequential flash chromatography steps on a silica gel 60 stationary phase.[7]

-

Step 1: Use a mobile phase of dichloromethane:ethyl acetate (95:5).

-

Step 2: Use a mobile phase of dichloromethane:diethyl ether (90:10).

-

Electron Microscopy of Bacterial Cells

This protocol details the preparation of bacterial samples for Scanning (SEM) and Transmission Electron Microscopy (TEM) to visualize ultrastructural changes upon treatment with this compound.[4][8][9]

Methodology:

-

Treatment: Incubate bacterial suspensions (approx. 10¹⁰ CFU) for 60 minutes with this compound at its predetermined IC₉₀ concentration. Use a vehicle-treated (e.g., DMSO) culture as a control.[4]

-

Fixation:

-

For SEM , spot the bacterial suspension onto poly-L-lysine-coated slides, dry for 1 hour at 28°C, and then fix in a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.0) for 12 hours.[4]

-

For TEM , centrifuge the treated suspension (4,000 rpm, 5 min), wash the pellet with PBS, and fix using the same glutaraldehyde-paraformaldehyde solution.[4]

-

-

Post-Fixation: Wash the samples with 0.1 M sodium cacodylate buffer and post-fix in 1% OsO₄ for 2 hours.[4]

-

Dehydration: Dehydrate the samples through a graded ethanol series (e.g., 70%, 80%, 90%, and 100%).[4]

-

Drying & Coating (for SEM): Perform critical point drying in CO₂. Coat the dried samples with gold using a sputter coater.[4]

-

Embedding & Sectioning (for TEM): Embed the dehydrated pellets in Araldite resin. Cut ultrathin sections using an ultramicrotome.

-

Imaging: Visualize the samples under a Scanning Electron Microscope (e.g., FEI Quanta 200) or a Transmission Electron Microscope.[4]

Membrane Permeability Assay

This fluorescence microscopy-based assay assesses the integrity of the bacterial cytoplasmic membrane using the DNA-binding dyes DAPI and Propidium Iodide (PI).[4][9]

Methodology:

-

Treatment: Incubate bacterial cells (approx. 10⁵ CFU) in 100 µL of culture medium with this compound at its IC₉₀ concentration for 15 minutes.[4]

-

Staining: Stop the reaction by adding 0.9 mL of fresh medium. Centrifuge the cells (3,000 x g, 30s) and resuspend the pellet in 100 µL of sterile saline. Add DAPI (stains all cells, blue) and Propidium Iodide (only enters cells with compromised membranes, red) according to the kit manufacturer's instructions (e.g., LIVE/DEAD™ BacLight™ Kit).[4][9]

-

Imaging: Place 10 µL of the stained cell suspension on an agarose-coated slide and observe using a fluorescence microscope equipped with appropriate filter sets for DAPI and PI.[4]

-

Analysis: Quantify the percentage of permeabilized (red-staining) cells by counting at least 200 cells per experimental condition.[9]

In Vitro Cytotoxicity (MTT Assay)

This colorimetric assay determines the cytotoxic effect of this compound on cancer cell lines by measuring metabolic activity.[10][11]

Methodology:

-

Cell Seeding: Seed human breast adenocarcinoma cells (e.g., MCF-7) into 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.5 to 8 µmol/L) for various time points (e.g., 6, 12, 24 hours).[10]

-

MTT Incubation: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

Measurement: Read the absorbance of the solution on a microplate reader at the appropriate wavelength (typically ~570 nm).

-

Analysis: Calculate cell viability as a percentage relative to untreated control cells and determine the IC₅₀ value.[10]

In Vivo Efficacy (Murine Sepsis Model)

This protocol provides a general framework for evaluating the therapeutic efficacy of this compound in an animal model of infection.[5][6]

Methodology:

-

Toxicity Assessment: First, determine the maximum tolerated dose or LD₅₀ of this compound in healthy mice. Doses below 4 mg/kg have been shown to be non-lethal.[5]

-

Infection: Induce sepsis in Swiss mice via intraperitoneal (IP) injection of a lethal dose (e.g., LD₉₀) of a relevant bacterial pathogen, such as a KPC-producing K. pneumoniae strain.[5]

-

Treatment: Administer this compound intravenously at various doses and schedules (e.g., a single dose of 2 mg/kg, or two doses of 1 mg/kg administered 8 hours apart) post-infection. Include a placebo-treated control group.[5][6]

-

Monitoring: Monitor the mice for a set period (e.g., 96 hours) and record survival rates.[5]

References

- 1. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A Review of the Antimicrobial Activity against Phytopathogens [mdpi.com]

- 3. Liposomal this compound: Physicochemical Properties, Cytotoxicity, and Antibacterial Activity In Vitro and over In Vivo MDR Klebsiella pneumoniae Bacteremia Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. proceedings.science [proceedings.science]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | Determining the Targets of this compound Action on Gram-Negative and Gram-Positive Bacteria [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces oncosis of human breast adenocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biosynthesis of this compound, a copper-containing antibiotic from Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

Fluopsin C: An In-depth Technical Guide on its Mechanism of Action Against Gram-positive Bacteria

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluopsin C, a copper-containing secondary metabolite produced by Pseudomonas and Streptomyces species, has demonstrated potent bactericidal activity against a broad spectrum of pathogens, including multidrug-resistant Gram-positive bacteria. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. The primary target of this compound is the cytoplasmic membrane, where it induces permeabilization, leading to a loss of cellular integrity and subsequent cell death. This guide details the key experimental evidence supporting this mechanism, provides structured quantitative data on its efficacy, and outlines the methodologies for the pivotal experiments cited. Furthermore, it explores the secondary effects of this compound on bacterial cell division, offering a complete picture of its antibacterial activity.

Core Mechanism of Action: Cytoplasmic Membrane Disruption

The principal mechanism by which this compound exerts its bactericidal effect on Gram-positive bacteria is the disruption of the cytoplasmic membrane.[1] This has been substantiated through multiple lines of experimental evidence, primarily electron and fluorescence microscopy.[2][3][4]

Evidence from Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) studies on Gram-positive bacteria, such as Methicillin-Resistant Staphylococcus aureus (MRSA), have revealed significant morphological changes following treatment with this compound. SEM images of treated MRSA cells show a loss of cell wall integrity and cell disruption.[2][5] TEM analysis further corroborates these findings, showing a heterogeneous and electron-dense cytoplasm in treated cells compared to untreated controls, indicative of severe cellular damage.[2][5] In studies with Enterococcus faecium, while significant damage to the cell membrane and wall was not as readily observed via SEM, a notable decrease in cell numbers was evident after treatment.[5]

Evidence from Fluorescence Microscopy and Membrane Permeability Assays

Membrane permeability assays using fluorescent dyes are a cornerstone in elucidating this compound's mechanism. These assays typically employ a combination of a membrane-permeant dye that stains all bacterial cells (e.g., DAPI or SYTO9) and a membrane-impermeant dye that only enters cells with compromised membranes (e.g., propidium iodide - PI).[5] Studies on both E. faecium and S. aureus have demonstrated a significant increase in the uptake of propidium iodide after a short exposure to this compound, confirming that the cytoplasmic membrane's integrity is breached.[5] This rapid permeabilization is a key indicator of membrane disruption as the primary lethal event.[5][6]

Quantitative Data: In Vitro Efficacy of this compound

The antibacterial potency of this compound against various Gram-positive bacteria has been quantified through the determination of Minimum Inhibitory Concentrations (MIC). The following table summarizes the MIC values reported in the literature.

| Gram-positive Bacterial Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus (MSSA) | 1.56 | [3] |

| Staphylococcus aureus (MRSA) N315 | 0.5 - 3.12 | [2][3] |

| Staphylococcus aureus BEC9393 | 1.0 | |

| Enterococcus faecium ATCC 6569 | 1.0 | [2] |

| Enterococcus faecium (VRE) VRE-170 | 1.0 |

Secondary Effects: Interference with Cell Division

While membrane disruption is the primary bactericidal mechanism, this compound has also been observed to have secondary effects on bacterial cell division. Specifically, it can interfere with the formation of the divisional septum.[2][5] This is thought to be a consequence of the disruption of the cytoplasmic membrane's electrochemical potential.[7] The proper localization and function of key cell division proteins, such as FtsZ, which forms the Z-ring scaffold for septation, are dependent on a stable membrane potential. By disrupting this potential, this compound indirectly hinders the cell division process. However, it has been concluded that this is a secondary effect, as it is a downstream consequence of the initial membrane damage.[5][7]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in cation-adjusted Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Serial Dilution of this compound: this compound is serially diluted in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: The bacterial inoculum is added to each well containing the diluted this compound. The plate is then incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Scanning Electron Microscopy (SEM)

-

Sample Preparation: Bacterial suspensions (approximately 10^10 CFU) are incubated with and without the IC90 concentration of this compound for 60 minutes.

-

Fixation: The treated and untreated bacterial cells are spotted onto poly-L-lysine-coated slides, allowed to dry, and then fixed with a solution of 2% paraformaldehyde and 2.5% glutaraldehyde in 0.1 M sodium cacodylate buffer (pH 7.0) for 12 hours.

-

Dehydration and Drying: The fixed samples are dehydrated through a graded series of ethanol concentrations (e.g., 70%, 80%, 90%, 100%) and then dried using a critical point dryer.

-

Coating and Visualization: The dried samples are coated with gold using a sputter coater and visualized under a scanning electron microscope.

Transmission Electron Microscopy (TEM)

-

Sample Preparation and Fixation: Bacterial cultures are treated with the IC90 concentration of this compound. The cells are then pelleted by centrifugation, washed with PBS, and fixed as described for SEM.

-

Post-fixation and Staining: The fixed cells are post-fixed with 1% osmium tetroxide, followed by dehydration in an ethanol series.

-

Embedding and Sectioning: The dehydrated samples are embedded in Araldite resin. Ultrathin sections (60-70 nm) are cut using an ultramicrotome.

-

Contrasting and Visualization: The sections are stained with 2% uranyl acetate and lead citrate and then examined under a transmission electron microscope.

Membrane Permeability Assay (Fluorescence Microscopy)

-

Bacterial Cell Preparation: A bacterial suspension of approximately 10^5 CFU is prepared in the appropriate culture medium.

-

Treatment with this compound: The bacterial suspension is incubated with the IC90 concentration of this compound for 15 minutes.

-

Staining: A mixture of fluorescent dyes, such as SYTO9 (or DAPI) and propidium iodide, is added to the bacterial suspension. A common procedure involves adding 3 µL of the dye mixture per milliliter of the bacterial suspension and incubating for 15 minutes at room temperature in the dark.

-

Microscopy: A small volume (e.g., 5 µL) of the stained bacterial suspension is placed on a microscope slide with a coverslip.

-

Imaging: The cells are visualized using a fluorescence microscope with appropriate filter sets for the chosen dyes (e.g., FITC for SYTO9 and Texas Red for propidium iodide). Cells with intact membranes will fluoresce green (SYTO9), while cells with compromised membranes will fluoresce red (propidium iodide).

Visualizations

Caption: Workflow for assessing bacterial membrane permeability after this compound treatment.

References

- 1. Rapid and cost-effective evaluation of bacterial viability using fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LIVE/DEAD BacLight Bacterial Viability Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 3. A role for mechanosensitive channels in chloroplast and bacterial fission - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 5. researchgate.net [researchgate.net]

- 6. Membrane potential is important for bacterial cell division - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound for Treating Multidrug-Resistant Infections: In vitro Activity Against Clinically Important Strains and in vivo Efficacy Against Carbapenemase-Producing Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of Copper in the Antimicrobial Action of Fluopsin C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of copper in the potent antimicrobial activity of Fluopsin C, a metalloantibiotic with broad-spectrum efficacy. This compound, produced by various bacterial species including Pseudomonas aeruginosa, represents a promising candidate for combating multidrug-resistant pathogens.[1][2][3][4] Its unique copper-dependent mechanism of action distinguishes it from many conventional antibiotics and is the central focus of this document.

This compound: A Copper-Containing Metalloantibiotic

This compound is a low-molecular-weight organocopper compound, structurally defined as a coordination complex consisting of a central cupric ion (Cu²⁺) chelated by two molecules of N-methylthiohydroxamate.[3][5] This structure is fundamental to its biological activity. The biosynthesis of this compound is a direct response to elevated copper concentrations in the environment of the producing bacterium, suggesting a dual role for the molecule in both copper detoxification for the producer and as a chemical weapon against competing microbes.[3][5][6][7] The production of this antibiotic is orchestrated by a five-enzyme pathway that utilizes cysteine as a starting material.[5][8][9]

The presence of copper is not merely structural but is integral to the antimicrobial mechanism. Unlike some copper-binding compounds that show diminished activity in the presence of copper, this compound's efficacy is intrinsically linked to its copper component.[5]

Mechanism of Action: Copper-Mediated Membrane Disruption

The primary antimicrobial target of this compound is the cytoplasmic membrane of both Gram-positive and Gram-negative bacteria.[10] Electron microscopy and fluorescence microscopy studies have demonstrated that exposure to this compound leads to rapid permeabilization and complete disruption of the bacterial cell membrane.[10] This catastrophic damage to the membrane integrity results in leakage of intracellular contents and ultimately, cell death.[10] While membrane disruption is the primary mechanism, secondary effects such as the inhibition of cell septation have also been observed in some bacteria.[10]

The precise role of the copper ion in this process is a subject of ongoing research, but it is hypothesized to be involved in generating reactive oxygen species (ROS) at the membrane surface or facilitating interactions that destabilize the lipid bilayer.

Quantitative Antimicrobial Activity

The following table summarizes the inhibitory concentrations of this compound against a range of clinically relevant bacteria. It is important to note that the activity is of the intact copper-bound this compound, as the copper-free ligand is not the active antimicrobial agent.

| Bacterial Species | Strain | MIC (μg/mL) | IC90 (μg/mL) | Reference |

| Klebsiella pneumoniae | Kpn-19 | - | 2 | [10] |

| Staphylococcus aureus | MRSA N315 | - | 0.5 | [10] |

| Xanthomonas citri | 306 | - | 0.25 (as F4A fraction) | [10] |

| Acinetobacter baumannii | (multidrug-resistant) | Varies | - | [5][8] |

| Staphylococcus aureus | (multidrug-resistant) | Varies | - | [5][8] |

| Pseudomonas aeruginosa | PAO1 (producer) | >70 | - | [5][8] |

Note: F4A is a semi-purified fraction containing this compound.

Experimental Protocols

Assessment of Membrane Permeabilization using Fluorescence Microscopy

This protocol outlines a general method for visualizing membrane damage in bacteria exposed to this compound.

-

Bacterial Culture: Grow the target bacterial strain to the mid-logarithmic phase in an appropriate broth medium.

-

Treatment: Harvest the bacterial cells by centrifugation, wash with a suitable buffer (e.g., PBS), and resuspend to a defined optical density. Expose the bacterial suspension to a predetermined concentration of this compound (e.g., MIC or 2x MIC) for a specific duration (e.g., 15, 30, 60 minutes). Include a negative control (untreated cells) and a positive control (cells treated with a known membrane-disrupting agent like nisin).

-

Staining: Add a fluorescent membrane integrity stain, such as propidium iodide (PI), to each sample. PI can only enter cells with compromised membranes and intercalates with DNA to emit red fluorescence. A counterstain that stains all cells, such as SYTO 9, can be used concurrently to visualize the entire bacterial population (green fluorescence).

-

Microscopy: Prepare wet mounts of the stained bacterial suspensions on microscope slides.

-

Imaging: Visualize the samples using a fluorescence microscope equipped with appropriate filters for the chosen stains. Capture images of both the treated and control samples. An increase in the number of red-fluorescing cells in the this compound-treated sample compared to the negative control indicates membrane permeabilization.

Visualization of Ultrastructural Changes via Electron Microscopy

This protocol describes the methodology for observing detailed morphological changes in bacteria upon treatment with this compound.

Scanning Electron Microscopy (SEM):

-

Sample Preparation: Treat bacterial cultures with this compound as described in the fluorescence microscopy protocol.

-

Fixation: Fix the bacterial cells with a suitable fixative, such as a solution containing glutaraldehyde and paraformaldehyde, to preserve their structure.

-

Dehydration: Dehydrate the fixed samples through a graded series of ethanol concentrations (e.g., 30%, 50%, 70%, 90%, 100%).

-

Drying: Critically point dry the samples to remove the ethanol without causing structural collapse.

-

Coating: Sputter-coat the dried samples with a thin layer of a conductive metal, such as gold or palladium.

-

Imaging: Observe the coated samples under a scanning electron microscope to visualize surface morphology. Look for changes such as cell lysis, blebbing, or altered cell shape in the treated samples.

Transmission Electron Microscopy (TEM):

-

Sample Preparation and Fixation: Prepare and fix the bacterial samples as for SEM.

-

Post-fixation: Post-fix the samples with osmium tetroxide to enhance contrast.

-

Dehydration and Embedding: Dehydrate the samples in a graded ethanol series and then embed them in a resin, such as Araldite or Spurr's resin.

-

Sectioning: Cut ultra-thin sections (e.g., 70-90 nm) of the embedded samples using an ultramicrotome.

-

Staining: Stain the sections with heavy metal stains, such as uranyl acetate and lead citrate, to further increase contrast.

-

Imaging: Examine the sections under a transmission electron microscope to observe internal ultrastructural changes, such as cytoplasmic disorganization, membrane detachment, and cell wall damage.

Visualizing the Role of Copper in this compound Activity

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the role of copper in this compound's antimicrobial action.

Caption: Biosynthesis of this compound is initiated by copper stress.

Caption: The antimicrobial mechanism of this compound targets the cell membrane.

Caption: Workflow for investigating this compound's antimicrobial effects.

Conclusion

The antimicrobial activity of this compound is inextricably linked to its copper component. The molecule's biosynthesis is a sophisticated bacterial response to copper stress, resulting in a potent metalloantibiotic that effectively targets the cytoplasmic membrane of a broad range of pathogenic bacteria. Understanding the central role of copper in the structure and function of this compound is paramount for the future development of this compound as a therapeutic agent. Further research into the precise molecular interactions at the bacterial membrane will undoubtedly unveil new avenues for the design of novel copper-based antimicrobials to address the growing challenge of antibiotic resistance.

References